molecular formula C12H15Cl2NO B1530639 [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine CAS No. 1379811-63-8

[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine

Cat. No.: B1530639
CAS No.: 1379811-63-8
M. Wt: 260.16 g/mol
InChI Key: GIPHGARBJRUKSM-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine is a useful research compound. Its molecular formula is C12H15Cl2NO and its molecular weight is 260.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ethylene Inhibition in Plants

A significant body of research focuses on the effects of cyclopropene compounds, such as 1-Methylcyclopropene (1-MCP), on ethylene perception and action in plants. These studies highlight the application of such compounds in extending the shelf life of fruits, vegetables, and flowers by inhibiting ethylene's ripening effects.

  • Ethylene Action Inhibition : 1-MCP has been shown to bind to ethylene receptors in plants, effectively blocking the action of ethylene. This inhibition delays ripening and senescence in a broad range of fruits, vegetables, and floricultural crops, with effective concentrations being remarkably low. The application of 1-MCP can thus significantly extend the commercial viability and quality of perishable produce (S. Blankenship & J. Dole, 2003; C. Watkins, 2006).

  • Application in Avocado Cultivars : Studies on various avocado cultivars treated with 1-MCP showed a significant delay in ripening, associated with reductions in fruit softening and enhancements in peel color retention. This demonstrates 1-MCP's role in maintaining postharvest quality and reducing chilling injury symptoms in avocados stored at low temperatures (Vera Hershkovitz et al., 2005).

  • Enhancing Antioxidant Potential : The treatment of Blanquilla pears with 1-MCP showed not only an inhibition of ethylene effects but also an increase in antioxidant potential. This suggests that 1-MCP's benefits extend beyond ethylene inhibition, potentially improving the oxidative status of stored fruits, which can contribute to their longevity and quality (C. Larrigaudière et al., 2004).

  • Receptor-Level Interactions : Research into compounds that interact with the ethylene receptor in plants, like 1-MCP, has provided insights into the development of technologies to counteract ethylene's effects. These discoveries have facilitated the use of 1-MCP in commercial applications to protect plants against ethylene, thereby extending the life of plant materials (E. Sisler & M. Serek, 2003).

Properties

IUPAC Name

1-cyclopropyl-2-(3,5-dichlorophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-11-5-9(13)4-10(14)6-11/h4-6,8,12,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPHGARBJRUKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC1=CC(=CC(=C1)Cl)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165319
Record name Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-63-8
Record name Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
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[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
Reactant of Route 3
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
Reactant of Route 4
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
Reactant of Route 5
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
Reactant of Route 6
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine

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